molecular formula C21H14Cl2N4S2 B12799938 Benzothiazole, 2,2'-(2,6-dichlorobenzylidenediimino)di- CAS No. 96733-56-1

Benzothiazole, 2,2'-(2,6-dichlorobenzylidenediimino)di-

Cat. No.: B12799938
CAS No.: 96733-56-1
M. Wt: 457.4 g/mol
InChI Key: VSQHCEWKCCCUDR-UHFFFAOYSA-N
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Description

Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- is a complex organic compound belonging to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two benzothiazole rings connected by a 2,6-dichlorobenzylidene diimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- typically involves the reaction of 2-mercaptobenzothiazole with 2,6-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired compound through a condensation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzothiazole: A related compound with similar structural features but lacking the diimino group.

    2-Mercaptobenzothiazole: Another benzothiazole derivative with a thiol group.

    2,2’-Dithiobis(benzothiazole): A compound with two benzothiazole rings connected by a sulfur bridge.

Uniqueness

Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- is unique due to the presence of the 2,6-dichlorobenzylidene diimino group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other benzothiazole derivatives may not be as effective.

Properties

CAS No.

96733-56-1

Molecular Formula

C21H14Cl2N4S2

Molecular Weight

457.4 g/mol

IUPAC Name

N,N'-bis(1,3-benzothiazol-2-yl)-1-(2,6-dichlorophenyl)methanediamine

InChI

InChI=1S/C21H14Cl2N4S2/c22-12-6-5-7-13(23)18(12)19(26-20-24-14-8-1-3-10-16(14)28-20)27-21-25-15-9-2-4-11-17(15)29-21/h1-11,19H,(H,24,26)(H,25,27)

InChI Key

VSQHCEWKCCCUDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(C3=C(C=CC=C3Cl)Cl)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

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